Z-Gly-Gly-Arg-AMC HCl

Descripción general

Descripción

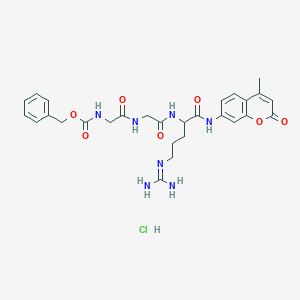

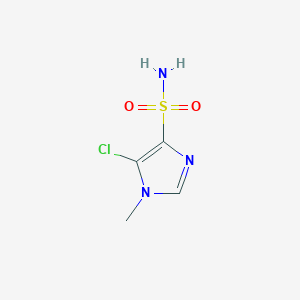

Z-Gly-Gly-Arg-AMC HCl, also known as Z-GGR-AMC, is a fluorogenic substrate . It is used for urokinase, and can also act as a substrate for trypsin, thrombin, and tissue-type plasminogen .

Molecular Structure Analysis

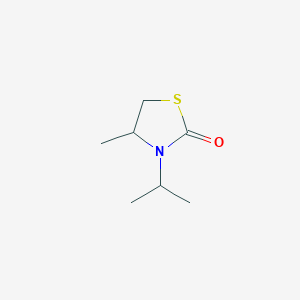

The molecular formula of Z-Gly-Gly-Arg-AMC HCl is C₂₈H₃₃N₇O₇ · HCl . The molecular weight is 616.07 .Chemical Reactions Analysis

Z-Gly-Gly-Arg-AMC HCl has been used as a substrate in a direct fluorometric assay of urokinase and tissue-type plasminogen activator, as well as for assaying trypsin and thrombin . It is used as a thrombin substrate in the calibrated automated thrombogram (CAT), an automated test developed by Hemker et al., for determining hyper- and hypocoagulability .Physical And Chemical Properties Analysis

The molecular weight of Z-Gly-Gly-Arg-AMC HCl is 616.07 . The storage temperature is recommended to be below -15°C .Aplicaciones Científicas De Investigación

Fluorometric Assay of Urokinase and Tissue-Type Plasminogen Activator

Z-GGR-AMC has been used as a substrate in a direct fluorometric assay of urokinase and tissue-type plasminogen activator . This application allows for the measurement of these enzymes’ activity, which is crucial in understanding their role in various biological processes, including fibrinolysis and cell migration.

Assaying Trypsin

Z-GGR-AMC is also used for assaying trypsin . Trypsin is a serine protease that plays a key role in digestion and has been implicated in various disease processes. The use of Z-GGR-AMC allows for the accurate measurement of trypsin activity.

Assaying Thrombin

In addition to its use in assaying trypsin, Z-GGR-AMC is also used for assaying thrombin . Thrombin is a key enzyme in the coagulation cascade, and its activity is of great interest in the study of blood clotting disorders.

Calibrated Automated Thrombogram (CAT)

Z-GGR-AMC is used as a thrombin substrate in the calibrated automated thrombogram (CAT) . The CAT is an automated test developed for determining hyper- and hypocoagulability. This test provides valuable information about a patient’s coagulation status, which can guide treatment decisions in conditions such as thrombosis and hemophilia.

Determining the Tryptic Activity of Proteasomes

Z-GGR-AMC can also be used for determining the tryptic activity of proteasomes . Proteasomes are protein complexes that degrade unneeded or damaged proteins by proteolysis, a chemical reaction that breaks peptide bonds. This application of Z-GGR-AMC helps in understanding the function and regulation of proteasomes, which are vital for maintaining cellular homeostasis.

Thrombin Generation Assays

Z-GGR-AMC is used in commercially available thrombin generation assays . These assays help detect the levels of thrombin generated in patient samples by the use of chromogenic or fluorogenic substrates in plasma or whole blood. Determining the rate of thrombin generation can help indicate if patients are at risk of clotting or bleeding .

Mecanismo De Acción

Target of Action

Z-Gly-Gly-Arg-AMC HCl is a fluorogenic substrate that primarily targets several proteases, including thrombin , trypsin , urokinase , and tissue-type plasminogen activator . These enzymes play crucial roles in various physiological processes, such as blood coagulation (thrombin), digestion (trypsin), and fibrinolysis (urokinase and tissue-type plasminogen activator).

Mode of Action

The compound interacts with its target enzymes by serving as a substrate . The enzymes cleave the compound, specifically at the arginine residue, resulting in the release of the fluorophore 7-amino-4-methylcoumarin (AMC) . This cleavage and subsequent release of AMC is a key interaction that allows the compound’s activity to be monitored and quantified.

Biochemical Pathways

The primary biochemical pathways affected by Z-Gly-Gly-Arg-AMC HCl are those involving the target enzymes. For instance, in the coagulation pathway , thrombin converts fibrinogen to fibrin, leading to clot formation. In the fibrinolytic pathway , urokinase and tissue-type plasminogen activator convert plasminogen to plasmin, which breaks down fibrin clots . The compound can also be used to determine the tryptic activity of proteasomes .

Pharmacokinetics

The cleavage results in the release of AMC, which can be detected due to its fluorescence .

Result of Action

The cleavage of Z-Gly-Gly-Arg-AMC HCl by its target enzymes results in the release of the fluorescent molecule AMC. The fluorescence of AMC can be quantified, providing a measure of the activity of the enzymes . This allows researchers to monitor and study the activity of these enzymes under various conditions.

Action Environment

The action of Z-Gly-Gly-Arg-AMC HCl can be influenced by various environmental factors. For instance, the activity of the target enzymes can be affected by factors such as pH, temperature, and the presence of inhibitors or activators. Moreover, the fluorescence of AMC, used to monitor the compound’s activity, can be influenced by factors such as pH and the presence of quenching or enhancing agents .

Safety and Hazards

Propiedades

IUPAC Name |

benzyl N-[2-[[2-[[(2S)-5-(diaminomethylideneamino)-1-[(4-methyl-2-oxochromen-7-yl)amino]-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-2-oxoethyl]carbamate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H33N7O7.ClH/c1-17-12-25(38)42-22-13-19(9-10-20(17)22)34-26(39)21(8-5-11-31-27(29)30)35-24(37)15-32-23(36)14-33-28(40)41-16-18-6-3-2-4-7-18;/h2-4,6-7,9-10,12-13,21H,5,8,11,14-16H2,1H3,(H,32,36)(H,33,40)(H,34,39)(H,35,37)(H4,29,30,31);1H/t21-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AYMJBLVMUDFWTM-BOXHHOBZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(CCCN=C(N)N)NC(=O)CNC(=O)CNC(=O)OCC3=CC=CC=C3.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)[C@H](CCCN=C(N)N)NC(=O)CNC(=O)CNC(=O)OCC3=CC=CC=C3.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H34ClN7O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

616.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Z-Gly-Gly-Arg-AMC HCl | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the role of Z-Gly-Gly-Arg-AMC HCl in the modified thrombin generation assay described in the abstract?

A1: Z-Gly-Gly-Arg-AMC HCl functions as a fluorogenic substrate in the modified thrombin generation assay []. While the abstract does not explicitly detail the mechanism, it is likely that this substrate is cleaved by thrombin, a key enzyme in the coagulation cascade. This cleavage releases the AMC (7-Amino-4-methylcoumarin) moiety, which then fluoresces. The intensity of fluorescence is directly proportional to the amount of thrombin generated, allowing researchers to quantify thrombin generation in the sample.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![27-Methylhexacyclo[12.12.1.03,12.05,10.016,25.018,23]heptacosa-3,5,7,9,11,16,18,20,22,24-decaen-27-ol](/img/structure/B34683.png)

![Benzenamine, 4-chloro-N-[(4-chlorophenyl)methylene]-, N-oxide](/img/structure/B34688.png)